4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one
Description
The compound 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one is a structurally complex molecule featuring:
- A 4-fluorophenylsulfonyl group, which enhances electron-withdrawing properties and may improve metabolic stability.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S2/c1-16-4-2-5-20-22(16)25-23(31-20)30-18-11-13-26(14-12-18)21(27)6-3-15-32(28,29)19-9-7-17(24)8-10-19/h2,4-5,7-10,18H,3,6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTXPAAMJWHQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorophenyl with a sulfonyl chloride reagent under basic conditions.
Synthesis of the Benzo[d]thiazol Intermediate: The benzo[d]thiazol moiety is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Coupling Reaction: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the piperidine ring is coupled with the benzo[d]thiazol intermediate.
Final Assembly: The final step involves the coupling of the fluorophenyl sulfonyl intermediate with the piperidinyl-benzo[d]thiazol intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and benzo[d]thiazol moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and benzo[d]thiazol moieties are crucial for binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its 4-methylbenzo[d]thiazol-2-yloxy-piperidine and 4-fluorophenylsulfonyl groups. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Piperidine vs.
- Benzo[d]thiazole vs. Thiophene/Pyrazole : The 4-methylbenzo[d]thiazole in the target compound provides a larger aromatic surface area than thiophene or pyrazole, possibly enhancing interactions with aromatic residues in target proteins .
- Sulfonyl vs. Carbonyl/Ketone : The 4-fluorophenylsulfonyl group may confer greater metabolic resistance compared to carbonyl-containing analogs like MK41, which are prone to enzymatic reduction .
Pharmacological Potential (Inferred)
- CNS Targets : Fluorophenyl and piperidine motifs are common in antipsychotics (e.g., haloperidol analogs) and serotonin receptor modulators .
- Metabolic Stability : The 4-fluorophenylsulfonyl group could reduce cytochrome P450-mediated oxidation compared to chlorophenyl or methoxy-substituted analogs .
Biological Activity
The compound 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one (CAS Number: 1324170-91-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, supported by experimental data and case studies.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a piperidine moiety, with a thiazole derivative contributing to its biological profile. Its molecular formula is , with a molecular weight of 476.6 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring, sulfonylation, and subsequent coupling with piperidine derivatives. The detailed synthetic route is crucial for understanding its biological activity and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing thiazole moieties often exhibit anticancer properties. In vitro studies have shown that derivatives similar to the target compound display significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15.7 | Induction of apoptosis via ROS generation |
| Jurkat | 12.3 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. The antimicrobial activity is attributed to the sulfonamide group, which is known for its ability to inhibit bacterial dihydropteroate synthase .
| Microorganism | MIC (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin: 16 |
| Escherichia coli | 64 | Ketoconazole: 32 |
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects associated with thiazole-containing compounds. The target compound has been investigated for its ability to mitigate neuroinflammation and oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications in the piperidine structure can enhance anticancer activity. The lead compound demonstrated improved selectivity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Antimicrobial Evaluation : Comparative studies on sulfonamide derivatives revealed that the introduction of the thiazole ring significantly increased antimicrobial potency against resistant strains of bacteria, suggesting that structural variations can lead to improved pharmacological profiles .
Q & A
Q. What are the critical steps in synthesizing 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one, and how are reaction conditions optimized?
The synthesis involves multi-step pathways, including:
- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions.
- Piperidine functionalization : Attaching the 4-methylbenzo[d]thiazol-2-yloxy group through Mitsunobu or SN2 reactions .
- Ketone formation : Coupling the sulfonyl-piperidine intermediate to a butanone backbone using carbonyl activation reagents like EDCI/HOBt .
Q. Optimization factors :
- Temperature : Higher yields are achieved at 60–80°C for sulfonylation steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency .
- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling in benzothiazole synthesis .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the sulfonyl and benzothiazole groups. Aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) .
- HPLC : Purity (>95%) is validated using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~493.5 g/mol) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or purity be resolved during synthesis?
Contradictions often arise from:
- Impurity profiles : By-products from incomplete sulfonylation or piperidine ring oxidation. Use preparative HPLC or recrystallization (ethyl acetate/hexane) for purification .
- Solvent effects : Switch from DCM to THF if residual water causes hydrolysis of intermediates .
- Reaction monitoring : Real-time FTIR or TLC (silica gel, UV detection) tracks intermediate formation .
Q. What computational methods are effective for predicting the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., PI3K or MAPK) based on the benzothiazole moiety’s affinity for ATP-binding pockets .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER) .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity data .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications and their impacts:
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | Increased lipophilicity, enhancing membrane permeability | |
| Benzothiazole → Oxadiazole | Alters hydrogen-bonding capacity with target enzymes | |
| Piperidine → Morpholine | Reduces metabolic instability in hepatic assays |
Q. What strategies mitigate instability in biological assays?
- pH adjustment : Buffers (pH 7.4) prevent sulfonyl group hydrolysis .
- Cryopreservation : Store at -80°C in DMSO to avoid aggregation .
- Metabolic blocking : Co-administer CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
